

# evaluating the environmental impact of bromoform in comparison to other disinfectants

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: Bromoform

Cat. No.: B151600

[Get Quote](#)

An In-Depth Comparative Guide to the Environmental Impact of **Bromoform** and Other Water Disinfectants

## Introduction

The disinfection of water is a cornerstone of public health, preventing the spread of waterborne diseases. However, the chemical disinfectants used in this process can react with natural organic matter (NOM) present in the water to form a variety of disinfection byproducts (DBPs). **Bromoform**, a member of the trihalomethane (THM) family, is one such DBP that has garnered significant attention due to its potential environmental and health impacts. This guide provides a comprehensive evaluation of the environmental impact of **bromoform**, comparing it with other common disinfectants and their associated byproducts. We will delve into the mechanisms of formation, environmental fate and transport, ecotoxicity, and atmospheric effects, supported by experimental data and protocols to provide a holistic understanding for researchers, scientists, and drug development professionals.

## Formation of Bromoform and Other Disinfection Byproducts

The formation of **bromoform** in drinking water is primarily a consequence of the reaction between a disinfectant, typically chlorine, and NOM in the presence of bromide ions ( $\text{Br}^-$ ). The bromide is oxidized by the disinfectant to form hypobromous acid ( $\text{HOBr}$ ), which then reacts with NOM through a haloform reaction to produce **bromoform** ( $\text{CHBr}_3$ ). The concentration of

bromide in the source water is a critical factor determining the speciation of THMs, with higher bromide levels favoring the formation of brominated THMs over chlorinated ones.

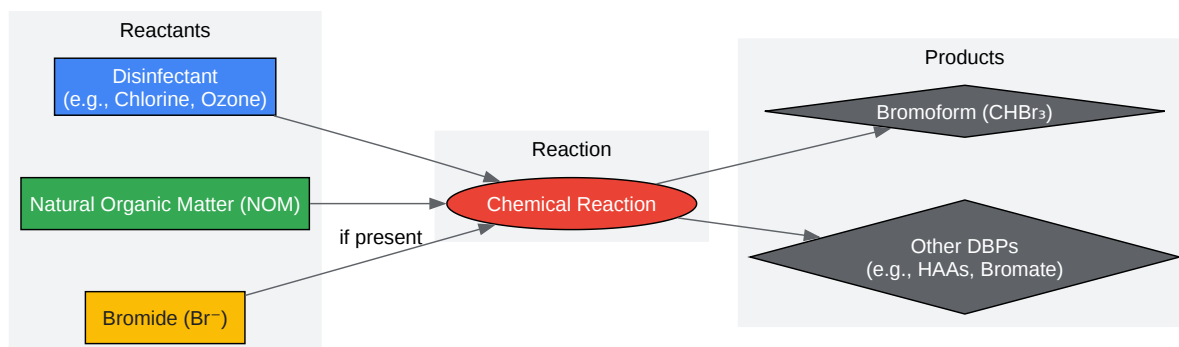
Different disinfectants exhibit varying potentials for DBP formation. While free chlorine is a prolific producer of a wide range of DBPs, including THMs and haloacetic acids (HAAs), alternative disinfectants like chloramine, chlorine dioxide, and ozone have different DBP profiles.

- Chloramine generally produces lower levels of THMs and HAAs compared to chlorine but can lead to the formation of other nitrogenous DBPs, such as N-nitrosodimethylamine (NDMA), a potent carcinogen.
- Chlorine dioxide does not form significant amounts of THMs or HAAs but produces chlorite and chlorate as its primary inorganic DBPs.
- Ozone is a powerful oxidant that does not produce chlorinated DBPs but can form bromate, a potential human carcinogen, in the presence of bromide. It can also increase the biodegradability of NOM, potentially leading to bacterial regrowth in distribution systems if not followed by a secondary disinfectant.

Below is a comparative table of the major DBPs formed by different disinfectants:

Disinfectant	Primary DBPs Formed	Secondary DBPs Formed
Free Chlorine	Trihalomethanes (THMs), Haloacetic acids (HAAs)	Haloacetonitriles, Haloketones, Chloral hydrate
Chloramine	Lower levels of THMs and HAAs	N-nitrosodimethylamine (NDMA), Cyanogen chloride
Chlorine Dioxide	Chlorite, Chlorate	Aldehydes, Ketones
Ozone	Bromate (in the presence of bromide)	Aldehydes, Ketones, Carboxylic acids

## Diagram: Generalized Disinfection Byproduct Formation Pathway



[Click to download full resolution via product page](#)

Caption: Generalized pathway for the formation of **bromoform** and other DBPs.

## Environmental Fate and Transport

The environmental fate of **bromoform** is governed by its physicochemical properties. It is a dense, non-flammable, and volatile liquid with moderate water solubility. Its high Henry's Law constant indicates a strong tendency to partition from water to air, making volatilization a primary mechanism of its removal from surface waters.

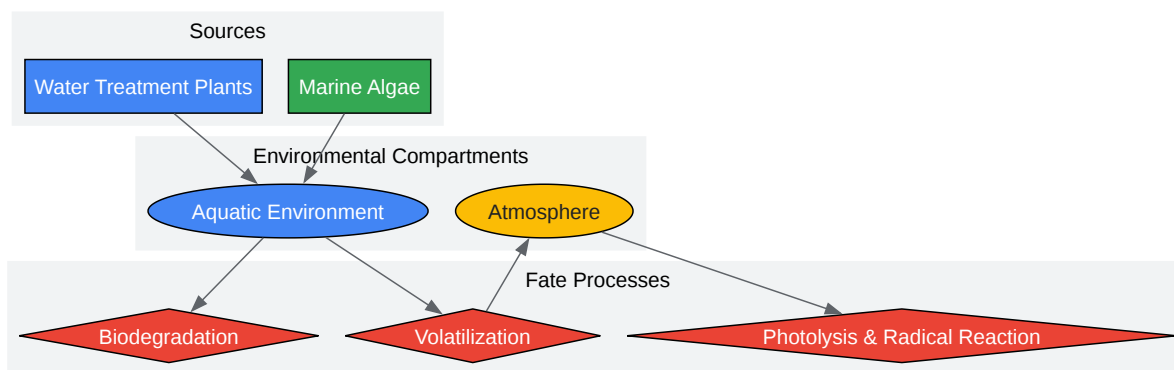
Once in the atmosphere, **bromoform** can be degraded by photolysis and reaction with hydroxyl radicals. Its atmospheric lifetime is estimated to be in the range of several weeks to a few months. **Bromoform** is also known to be produced naturally by marine algae, and it is the most abundant polybrominated methane in the ocean.

In aquatic systems, besides volatilization, **bromoform** can undergo biodegradation under both aerobic and anaerobic conditions, although the rates can be slow. Bioaccumulation in aquatic organisms is not considered significant due to its relatively low octanol-water partition coefficient (K<sub>ow</sub>).

Here is a table of relevant physicochemical properties for **bromoform**:

Property	Value
Molecular Formula	CHBr <sub>3</sub>
Molar Mass	252.73 g/mol
Water Solubility	8.2 g/L at 20°C
Vapor Pressure	5.6 kPa at 20°C
Henry's Law Constant	0.0011 atm·m <sup>3</sup> /mol
Log Kow	2.38

## Diagram: Environmental Fate of Bromoform



[Click to download full resolution via product page](#)

Caption: Key pathways for the environmental fate and transport of **bromoform**.

## Aquatic Ecotoxicity

**Bromoform** exhibits acute and chronic toxicity to a range of aquatic organisms. The primary mechanism of toxicity is believed to be narcosis, a non-specific mode of action where the

chemical disrupts cell membranes. The table below summarizes the acute toxicity of **bromoform** to several aquatic species, along with a comparison to other common DBPs.

Compound	Species	Endpoint (96-hr LC50)
Bromoform	Pimephales promelas (Fathead minnow)	14.2 mg/L
Daphnia magna (Water flea)	7.9 mg/L (48-hr EC50)	
Chloroform	Pimephales promelas	18 mg/L
Dibromoacetic Acid	Pimephales promelas	130 mg/L
Trichloroacetic Acid	Pimephales promelas	>1000 mg/L
Chlorite	Pimephales promelas	2.9 mg/L
Chlorate	Pimephales promelas	>1000 mg/L

As the data indicates, **bromoform** is moderately to highly toxic to aquatic life. Its toxicity is generally greater than that of the haloacetic acids but less than that of some inorganic DBPs like chlorite.

## Experimental Protocol: Acute Toxicity Testing with *Daphnia magna*

This protocol is based on the OECD Guideline 202 for *Daphnia* sp. Acute Immobilisation Test.

1. Objective: To determine the concentration of a substance that causes immobilization in 50% of *Daphnia magna* over a 48-hour period (48-hr EC50).

2. Materials and Reagents:

- *Daphnia magna* neonates (<24 hours old)
- Reconstituted freshwater (as per OECD guidelines)
- Test substance (**Bromoform**)

- Glass beakers (50-100 mL)
- Pipettes
- pH meter
- Dissolved oxygen meter
- Temperature-controlled incubator ( $20 \pm 1^{\circ}\text{C}$ )
- Light source providing a 16-hour light/8-hour dark cycle

### 3. Procedure:

- Preparation of Test Solutions: Prepare a stock solution of **bromoform** in reconstituted freshwater. A geometric series of at least five test concentrations should be prepared by diluting the stock solution. A control group (reconstituted freshwater only) must be included.
- Test Organisms: Culture *Daphnia magna* in the laboratory under controlled conditions. For the test, use neonates that are less than 24 hours old and have been fed up to 2 hours before the start of the test.
- Test Setup:
  - Add 20 mL of each test concentration and the control to separate glass beakers.
  - Randomly allocate 20 daphnids (in four replicates of five) to each beaker.
  - Incubate the beakers at  $20 \pm 1^{\circ}\text{C}$  under a 16-hour light/8-hour dark photoperiod.
- Observations:
  - At 24 and 48 hours, count the number of immobilized daphnids in each beaker. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation of the beaker.
  - Measure and record water quality parameters (pH, dissolved oxygen, temperature) at the beginning and end of the test.

- Data Analysis:
  - Calculate the percentage of immobilized daphnids for each concentration at each observation time.
  - Use statistical methods (e.g., probit analysis, logistic regression) to determine the 48-hr EC50 value and its 95% confidence limits.

## Atmospheric Impact

**Bromoform** released into the atmosphere can contribute to stratospheric ozone depletion. Although not regulated under the Montreal Protocol, **bromoform** and other very short-lived substances (VSLS) containing bromine are a significant source of bromine in the stratosphere. Bromine is much more efficient at destroying ozone than chlorine on a per-atom basis. The natural production of **bromoform** from marine algae is a major contributor to the global atmospheric bromine budget.

The global warming potential (GWP) of **bromoform** is relatively low due to its short atmospheric lifetime. However, its impact on ozone depletion remains a concern.

## Comparative Risk Assessment and Conclusion

Evaluating the environmental impact of **bromoform** requires a comparative approach, weighing its risks against those of other disinfectants and their byproducts.

Disinfectant	DBP Formation Potential	Aquatic Ecotoxicity of DBPs	Atmospheric Impact
Free Chlorine	High (THMs, HAAs)	Moderate to High	Low
Chloramine	Lower (but forms NDMA)	High (for NDMA)	Low
Chlorine Dioxide	Low (forms chlorite, chlorate)	High (for chlorite)	Low
Ozone	Low (forms bromate)	Low	Low

This table provides a semi-quantitative comparison, highlighting the trade-offs involved in selecting a disinfectant. While **bromoform** and other chlorinated DBPs pose a moderate environmental risk, the alternatives are not without their own concerns. For instance, the high toxicity of chlorite (from chlorine dioxide) and the carcinogenicity of NDMA (from chloramine) and bromate (from ozone) must be considered.

In conclusion, **bromoform** is a significant environmental contaminant with moderate to high aquatic toxicity and the potential to contribute to stratospheric ozone depletion. Its formation is a key concern in water disinfection, particularly when using chlorine in bromide-rich waters. While alternative disinfectants can reduce the formation of **bromoform**, they introduce a different suite of DBPs with their own environmental and health risks. Therefore, a comprehensive risk assessment, considering source water quality, disinfection goals, and the full spectrum of DBP formation, is essential for minimizing the overall environmental impact of water disinfection. Future research should focus on developing novel disinfection technologies that are both effective and have a minimal environmental footprint.

## References

- Richardson, S. D., Plewa, M. J., Wagner, E. D., Schoeny, R., & DeMarini, D. M. (2007). Occurrence, genotoxicity, and carcinogenicity of regulated and emerging disinfection by-products in drinking water: a review and roadmap for research. *Mutation Research/Reviews in Mutation Research*, 636(1-3), 178-242. [\[Link\]](#)
- U.S. Environmental Protection Agency. (2006). National Primary Drinking Water Regulations: Stage 2 Disinfectants and Disinfection Byproducts Rule. [\[Link\]](#)
- World Health Organization. (2008).
- U.S. Environmental Protection Agency. (1999). Alternative Disinfectants and Oxidants Guidance Manual. [\[Link\]](#)
- von Gunten, U. (2003). Ozonation of drinking water: Part I. Oxidation kinetics and product formation.
- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 5979, **Bromoform**. [\[Link\]](#)
- Good, D. A., & Francisco, J. S. (1997). A new mechanism for the atmospheric oxidation of **bromoform** (CHBr<sub>3</sub>). *The Journal of Physical Chemistry A*, 101(37), 6753-6757. [\[Link\]](#)
- Gschwend, P. M., MacFarlane, J. K., & Newman, K. A. (1985). Volatile halogenated organic compounds released to seawater from temperate marine macroalgae. *Science*, 227(4690), 1033-1035. [\[Link\]](#)

- To cite this document: BenchChem. [evaluating the environmental impact of bromoform in comparison to other disinfectants]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b151600#evaluating-the-environmental-impact-of-bromoform-in-comparison-to-other-disinfectants\]](https://www.benchchem.com/product/b151600#evaluating-the-environmental-impact-of-bromoform-in-comparison-to-other-disinfectants)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)